(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(pentanoylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
The compound "(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(pentanoylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate" is a heterocyclic molecule featuring a benzo[d]thiazole core substituted with ester, methoxy-oxoethyl, and pentanoylimino functional groups. Its Z-configuration at the imino bond is critical for its stereochemical properties.
Structural characterization of this compound would typically involve X-ray crystallography, where software like SHELXL (part of the SHELX suite) is employed for refinement and validation of crystal structures . The SHELX system has been foundational in small-molecule crystallography, enabling precise determination of bond lengths, angles, and stereochemistry, which are essential for comparing structural analogs .
Properties
IUPAC Name |
ethyl 3-(2-methoxy-2-oxoethyl)-2-pentanoylimino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-4-6-7-15(21)19-18-20(11-16(22)24-3)13-9-8-12(10-14(13)26-18)17(23)25-5-2/h8-10H,4-7,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LELBFPAKFBMFFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N=C1N(C2=C(S1)C=C(C=C2)C(=O)OCC)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(pentanoylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, structure, and biological activity, focusing on its antiproliferative effects against cancer cell lines and its mechanisms of action.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of thiazole derivatives with various functional groups. Recent studies have utilized techniques such as NMR spectroscopy and mass spectrometry to confirm the structure of similar thiazole-based compounds, indicating the structural integrity of synthesized derivatives. For instance, a related thiazole derivative was confirmed through X-ray analysis, which is crucial for understanding the compound's biological interactions .
Antiproliferative Effects
Recent research has demonstrated that thiazole derivatives exhibit significant antiproliferative activity against various human cancer cell lines. For example, compounds similar to (Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(pentanoylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate have shown GI50 values ranging from 37 to 86 nM against cancer cell lines such as MCF-7 and A549, indicating their effectiveness in inhibiting cell growth . The most potent derivatives were found to inhibit EGFR and mutant BRAF signaling pathways, which are critical in many cancers.
| Compound ID | GI50 (nM) | Targeted Pathway |
|---|---|---|
| 3a | 37 | EGFR |
| 3c | 46 | BRAF V600E |
| 3d | 54 | EGFR |
| Reference | 33 | Erlotinib (control) |
The mechanism by which these compounds exert their antiproliferative effects often involves the inhibition of key signaling pathways associated with tumor growth. The docking studies have revealed that compounds like (Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(pentanoylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate have good binding affinities for targets such as EGFR and BRAF V600E, with docking scores indicating favorable interactions that could lead to effective inhibition .
Case Studies
- Case Study on Antiproliferative Activity : A study evaluated several thiazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that compounds with similar structures to (Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(pentanoylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate exhibited significant cytotoxicity with minimal effects on normal cells .
- Mechanistic Insights : Another research article focused on the molecular docking studies of thiazole derivatives against EGFR and BRAF V600E. It was found that these compounds could effectively disrupt the signaling pathways involved in cancer proliferation, providing a potential therapeutic avenue for targeted cancer treatment .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including (Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(pentanoylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate. Research indicates that compounds with similar structures exhibit significant inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives of benzothiazole have been tested against Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .
Anticancer Potential
The benzothiazole moiety has been extensively studied for its anticancer properties. Compounds related to (Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(pentanoylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate have demonstrated cytotoxic effects against various cancer cell lines. For example, modifications to the benzothiazole nucleus have been shown to enhance activity against non-small cell lung cancer and breast cancer cell lines . The structure-activity relationship (SAR) studies suggest that specific substitutions can significantly improve the efficacy of these compounds .
Case Study 1: Antimicrobial Evaluation
A study published in a peer-reviewed journal assessed the antimicrobial activity of several benzothiazole derivatives, including those structurally similar to (Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(pentanoylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate. The broth microdilution method was employed to determine the minimum inhibitory concentration (MIC) against E. coli and S. aureus. The results indicated that certain derivatives exhibited MIC values lower than those of standard antibiotics, suggesting their potential as alternative antimicrobial agents .
Case Study 2: Anticancer Activity
Another study focused on the synthesis and evaluation of novel benzothiazole compounds for anticancer activity. Among the synthesized compounds, one derivative showed significant cytotoxicity against human cancer cell lines with an IC50 value in the nanomolar range. The study concluded that modifications to the benzothiazole scaffold could lead to enhanced anticancer activity, supporting further investigation into (Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(pentanoylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate as a potential lead compound for drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Ethyl 3-(methoxycarbonylmethyl)-2-(butyrylimino)benzo[d]thiazole-6-carboxylate Key Differences: Shorter acyl chain (butyryl vs. pentanoyl) and absence of a methoxy-oxoethyl group. Impact: Reduced lipophilicity and altered binding affinity in biological assays.
(E)-ethyl 3-(2-methoxy-2-oxoethyl)-2-(pentanoylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate Key Difference: E-configuration at the imino bond. Impact: Geometric isomerism affects molecular polarity and intermolecular interactions in crystal packing .
Crystallographic Data (Hypothetical)
| Compound | Bond Length (C=N, Å) | Dihedral Angle (°) | Crystallographic R-Factor |
|---|---|---|---|
| Target (Z)-configured compound | 1.31 | 12.5 | 0.042 |
| (E)-configured analog | 1.29 | 8.7 | 0.038 |
| Butyrylimino derivative | 1.33 | 15.2 | 0.055 |
Note: Data are illustrative; actual values require experimental determination via SHELXL or similar tools .
Key Findings from Structural Analysis
- Stereochemical Influence : The Z-configuration introduces steric hindrance, which may reduce rotational freedom and stabilize specific conformations.
- Crystallographic Robustness : High-resolution refinements using SHELXL ensure accurate comparison of subtle structural variations among analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
